molecular formula C12H8BrN3 B1284462 3-Bromo-2-phenylimidazo[1,2-b]pyridazine CAS No. 802580-12-7

3-Bromo-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B1284462
CAS No.: 802580-12-7
M. Wt: 274.12 g/mol
InChI Key: RCPOCXSUWXUJMZ-UHFFFAOYSA-N
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Description

3-Bromo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound containing a pyridazine ring fused with an imidazo moiety and substituted with a bromine atom and a phenyl group.

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth.

Mode of Action

This compound acts as a tyrosine kinase inhibitor (TKI) . It binds to the tyrosine kinase enzyme and blocks its activity, thereby preventing the activation of downstream proteins involved in cell division and growth. This leads to the inhibition of cell proliferation and induces cell death in cancer cells.

Biochemical Pathways

The compound affects the tyrosine kinase signaling pathway . By inhibiting the activity of tyrosine kinase, it disrupts the signal transduction cascades that regulate cell division and growth. This leads to the inhibition of cell proliferation and induces cell death in cancer cells.

Result of Action

The inhibition of tyrosine kinase by this compound leads to the disruption of cell division and growth, resulting in the death of cancer cells . This makes it a potential therapeutic agent for diseases such as chronic myeloid leukaemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukaemia (Ph+ ALL) .

Biochemical Analysis

Biochemical Properties

3-Bromo-2-phenylimidazo[1,2-b]pyridazine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain tyrosine kinases, which are enzymes that transfer phosphate groups from ATP to specific tyrosine residues on proteins. By inhibiting these enzymes, this compound can modulate signaling pathways that are critical for cell growth and differentiation . Additionally, it interacts with various proteins involved in cell cycle regulation, apoptosis, and DNA repair, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting tyrosine kinases, this compound can disrupt the signaling pathways that promote cell proliferation, leading to reduced cell growth and increased apoptosis . Furthermore, this compound has been shown to alter the expression of genes involved in cell cycle regulation and DNA repair, thereby affecting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which prevents the phosphorylation of target proteins and disrupts downstream signaling pathways . This compound also binds to specific proteins involved in DNA repair, thereby inhibiting their activity and leading to increased DNA damage and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and increased apoptosis, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tyrosine kinases and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver damage and hematological abnormalities . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes and accumulate in specific cellular compartments . Transporters and binding proteins also play a role in its distribution, affecting its localization and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the nucleus, where it interacts with DNA and proteins involved in gene expression and DNA repair . Additionally, this compound can be found in the cytoplasm, where it modulates signaling pathways and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific compartments, influencing its overall activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps . The reaction conditions often include the use of solvents like toluene and reagents such as iodine and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazines, while cyclization reactions can lead to the formation of polycyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-2-phenylimidazo[1,2-b]pyridazine and its derivatives have shown promise in the development of therapeutic agents. The compound serves as a pharmacophore in the design of inhibitors targeting specific kinases involved in cancer progression.

Kinase Inhibition

One notable application involves the inhibition of BCR-ABL kinase, a crucial target in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their inhibitory activities against BCR-ABL kinase, demonstrating significant potential as anti-cancer agents. For instance, pyrazole-containing derivatives have been reported to exhibit strong BCR-ABL kinase inhibition, with some compounds achieving good selectivity and potency .

Enzyme Inhibition

The imidazo[1,2-b]pyridazine scaffold has also been explored as an inhibitor for various enzymes. Its derivatives have been shown to inhibit protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. The ability to inhibit PRMT5 positions these compounds as potential therapeutic agents for cancer treatment .

Synthetic Applications

This compound can be synthesized through innovative methods that enhance its accessibility for further research and application.

Divergent Synthesis

Recent studies have developed divergent synthetic pathways for producing imidazo[1,2-b]pyridazine-based compounds from readily available starting materials. These methods often involve one-pot reactions that streamline the synthesis process while maintaining high yields and selectivity . For example, a method using a-bromoketones and 2-aminopyridines has been reported, yielding various N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines under mild conditions without the need for metal catalysts .

Case Study: BCR-ABL Kinase Inhibition

In a study evaluating the efficacy of imidazo[1,2-b]pyridazine derivatives against BCR-ABL kinase, several compounds were synthesized and tested for their inhibitory activity. The results indicated that specific modifications to the imidazo ring significantly enhanced potency against the kinase, highlighting the importance of structure-activity relationship (SAR) studies in drug design.

Case Study: PRMT5 Inhibition

Another investigation focused on the development of PRMT5 inhibitors based on the imidazo[1,2-b]pyridazine scaffold. The study demonstrated that certain derivatives exhibited potent inhibitory effects in biochemical assays, suggesting their potential as therapeutic agents in cancer treatment .

Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryBCR-ABL Kinase InhibitionEffective inhibitors with promising selectivity
PRMT5 InhibitionPotent activity against cancer-related enzymes
Synthetic MethodologiesDivergent SynthesisHigh yields achieved through innovative methods

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-phenylimidazo[1,2-b]pyridazine is unique due to the presence of both a bromine atom and a phenyl group, which can influence its reactivity and biological activity. The bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biological Activity

3-Bromo-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its biological activities, particularly as a tyrosine kinase inhibitor (TKI). This article explores the compound's mechanism of action, biochemical properties, cellular effects, and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused imidazo-pyridazine ring system with a bromine atom and a phenyl group attached. Its molecular formula is C12H8BrN3C_{12}H_8BrN_3 with a molecular weight of 274.11 g/mol. The presence of the bromine substituent enhances its reactivity, making it suitable for various biochemical interactions.

Target of Action : The primary target for this compound is tyrosine kinase , an enzyme critical for various signaling pathways involved in cell growth and proliferation.

Mode of Action : As a TKI, this compound inhibits the activity of tyrosine kinases, leading to the disruption of signaling pathways that promote cell division. This inhibition results in reduced cell growth and increased apoptosis in cancer cells, making it a candidate for cancer therapy .

The compound interacts with various enzymes and proteins, modulating essential biochemical pathways. It has been shown to:

  • Inhibit specific tyrosine kinases, affecting cellular signaling.
  • Influence gene expression and cellular metabolism.
  • Induce apoptosis in cancer cell lines by disrupting growth signals .

Cellular Effects

Research indicates that this compound significantly affects cellular functions:

  • Cell Proliferation : It inhibits proliferation in various cancer cell lines by blocking tyrosine kinase activity.
  • Apoptosis Induction : The compound promotes programmed cell death, which is crucial for eliminating malignant cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cancer Cell Studies : In vitro studies demonstrated that this compound effectively reduces the viability of multiple cancer cell lines at nanomolar concentrations. For example, it showed IC50 values in the low micromolar range against breast cancer cells .
  • Antimicrobial Activity : Some derivatives have exhibited promising activity against Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating bacterial infections .
  • Antiparasitic Potential : Research has indicated that related compounds can inhibit calcium-dependent protein kinase from Plasmodium falciparum, highlighting their potential as anti-malarial agents .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (nM)
This compoundC₁₂H₈BrN₃TKI; induces apoptosis<100
3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazineC₁₂H₇BrClN₃Anticancer; antiparasitic<50
3-Methoxy-2-phenylimidazo[1,2-b]pyridazineC₁₂H₉N₃OAntimycobacterial<30

Properties

IUPAC Name

3-bromo-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPOCXSUWXUJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587630
Record name 3-Bromo-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802580-12-7
Record name 3-Bromo-2-phenylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=802580-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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